molecular formula C16H21N3O3 B5638364 1-methyl-8-(2-methylpyridin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-(2-methylpyridin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5638364
M. Wt: 303.36 g/mol
InChI Key: PPYFJPLPPSUNMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar spirocyclic compounds involves multiple steps, including the preparation of diazaspiro[4.5]decane derivatives. A study on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones provides insight into methods that could potentially be applied or adapted for the target compound. The synthesis processes described are notable for their application in the development of pharmacologically relevant heterocyclic scaffolds (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including diazaspiro[4.5]decane derivatives, is characterized by a spiro configuration, where a cyclohexane ring is fused to a five-membered lactam ring. This structure is pivotal in determining the compound's reactivity and interaction with biological targets. The structure-activity relationship studies of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists provide insights into the importance of molecular structure in pharmacological activity (Tsukamoto et al., 1993).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including decarboxylation and cyclization, which are crucial for modifying their chemical properties and enhancing their pharmacological potential. The decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, for instance, highlights the reactivity of such compounds under specific conditions (Bigley & May, 1969).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are influenced by their molecular arrangement. Studies on cyclohexane-5-spirohydantoin derivatives, for example, discuss how substituents on the cyclohexane ring affect the compound's supramolecular arrangements and, consequently, its physical properties (Graus et al., 2010).

Mechanism of Action

If the compound is a drug, the mechanism of action would involve how the drug interacts with the body at a molecular and cellular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

properties

IUPAC Name

1-methyl-8-(2-methylpyridin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11-9-12(3-6-17-11)19-7-4-16(5-8-19)13(15(21)22)10-14(20)18(16)2/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYFJPLPPSUNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-(2-methylpyridin-4-YL)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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